2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate is an organic compound that features a bromophenyl group and a hydroxyanilino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate typically involves the esterification of 2-(4-bromophenyl)-2-oxoacetic acid with 2-(4-hydroxyanilino)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be used to speed up the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-oxoethyl 2-(4-oxoanilino)acetate.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-(4-hydroxyanilino)acetate.
Substitution: Formation of 2-(4-methoxyphenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The bromophenyl and hydroxyanilino groups play crucial roles in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one: Similar in structure but contains a furanone ring instead of an ester linkage.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and is used for its biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring and is used in the synthesis of liquid crystal polymers.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate is unique due to its combination of a bromophenyl group and a hydroxyanilino group linked by an ester bond. This structure imparts specific reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c17-12-3-1-11(2-4-12)15(20)10-22-16(21)9-18-13-5-7-14(19)8-6-13/h1-8,18-19H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXATLACIVJIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC2=CC=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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